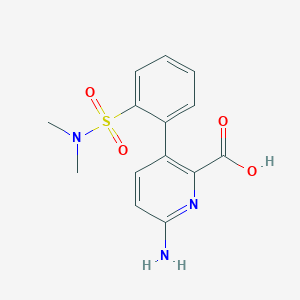
6-Amino-3-(4-BOC-aminophenyl)picolinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-3-(4-BOC-aminophenyl)picolinic acid (6-BAPA) is a compound that has been used in various scientific research applications due to its unique properties. 6-BAPA is a derivative of picolinic acid and is composed of both a carboxylic acid and an amino group. The BOC (t-butyloxycarbonyl) group is attached to the amino group of 6-BAPA, which gives the compound its unique properties. 6-BAPA is a white, crystalline solid that is soluble in water and organic solvents. It is a versatile compound that has been used in various scientific research applications, including biochemical and physiological studies, as well as in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
6-Amino-3-(4-BOC-aminophenyl)picolinic acid, 95% has been used in a variety of scientific research applications. It has been used in biochemical and physiological studies, as well as in laboratory experiments. In biochemical studies, 6-Amino-3-(4-BOC-aminophenyl)picolinic acid, 95% has been used to study the structure and function of proteins and enzymes. In addition, it has been used to study the structure and activity of various cellular components, such as DNA and RNA. In physiological studies, 6-Amino-3-(4-BOC-aminophenyl)picolinic acid, 95% has been used to study the effects of various drugs on the body. In laboratory experiments, 6-Amino-3-(4-BOC-aminophenyl)picolinic acid, 95% has been used to study the properties of various compounds and to synthesize new compounds.
Wirkmechanismus
The mechanism of action of 6-Amino-3-(4-BOC-aminophenyl)picolinic acid, 95% is not fully understood. However, it is thought to interact with various proteins and enzymes in the body. It is believed that 6-Amino-3-(4-BOC-aminophenyl)picolinic acid, 95% binds to certain proteins and enzymes, which then modulates their activity. This modulation of activity can result in various biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Amino-3-(4-BOC-aminophenyl)picolinic acid, 95% are not fully understood. However, it is known that 6-Amino-3-(4-BOC-aminophenyl)picolinic acid, 95% can interact with various proteins and enzymes in the body, resulting in various biochemical and physiological effects. For example, 6-Amino-3-(4-BOC-aminophenyl)picolinic acid, 95% has been shown to modulate the activity of enzymes involved in the metabolism of drugs, resulting in an increased or decreased effect of the drug. In addition, 6-Amino-3-(4-BOC-aminophenyl)picolinic acid, 95% has been shown to modulate the activity of proteins involved in cell signaling, resulting in changes in cell behavior.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 6-Amino-3-(4-BOC-aminophenyl)picolinic acid, 95% in laboratory experiments has several advantages. One advantage is that it is a versatile compound that can be used to study a variety of biochemical and physiological processes. In addition, 6-Amino-3-(4-BOC-aminophenyl)picolinic acid, 95% is relatively stable and can be stored for long periods of time without degradation. However, there are also some limitations to the use of 6-Amino-3-(4-BOC-aminophenyl)picolinic acid, 95% in laboratory experiments. One limitation is that it is not very soluble in water, which can make it difficult to use in certain experiments. In addition, 6-Amino-3-(4-BOC-aminophenyl)picolinic acid, 95% is a relatively expensive compound, which can limit its use in some experiments.
Zukünftige Richtungen
The use of 6-Amino-3-(4-BOC-aminophenyl)picolinic acid, 95% in scientific research is an area that is still being explored. There are several potential future directions for research involving 6-Amino-3-(4-BOC-aminophenyl)picolinic acid, 95%. One potential direction is to further explore its mechanism of action and its effects on various proteins and enzymes. In addition, further research could be conducted to explore the potential uses of 6-Amino-3-(4-BOC-aminophenyl)picolinic acid, 95% in drug development and to study its interactions with other compounds. Another potential direction is to explore the potential uses of 6-Amino-3-(4-BOC-aminophenyl)picolinic acid, 95% in medical applications, such as in the treatment of various diseases. Finally, further research could be conducted to explore the potential uses of 6-Amino-3-(4-BOC-aminophenyl)picolinic acid, 95% in biotechnology and other industrial applications.
Synthesemethoden
6-Amino-3-(4-BOC-aminophenyl)picolinic acid, 95% can be synthesized using a variety of methods. The most common method is to react pyridine with 4-bromo-3-nitrobenzaldehyde in the presence of a base. This reaction produces 6-Amino-3-(4-BOC-aminophenyl)picolinic acid, 95% as a white solid. Another method involves the reaction of 4-bromo-3-nitrobenzaldehyde and pyridine in the presence of a strong acid. This reaction produces 6-Amino-3-(4-BOC-aminophenyl)picolinic acid, 95% as a yellow solid. In addition, 6-Amino-3-(4-BOC-aminophenyl)picolinic acid, 95% can also be synthesized from the reaction of 4-bromo-3-nitrobenzaldehyde and pyridine in the presence of a strong base. This reaction produces 6-Amino-3-(4-BOC-aminophenyl)picolinic acid, 95% as a white solid.
Eigenschaften
IUPAC Name |
6-amino-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-17(2,3)24-16(23)19-11-6-4-10(5-7-11)12-8-9-13(18)20-14(12)15(21)22/h4-9H,1-3H3,(H2,18,20)(H,19,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQANHRYWQYXDHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=C(N=C(C=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-Amino-3-[4-(piperidine-1-carbonyl)phenyl]picolinic acid, 95%](/img/structure/B6415908.png)



![4-Hydroxy-2-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6415974.png)
![5-Hydroxy-2-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6415981.png)

